Cellular Immunity: Sorbitan Monooleate (NH2) Superior to Mannide Monooleate (ISA51VG) in IFN-γ Response
In a direct head-to-head comparison, a sorbitan monooleate-based adjuvant (NH2) induced a stronger augmentation of the IFN-γ response in mouse spleens after the 5th immunization compared to the mannide monooleate-based Montanide ISA51VG, while humoral immunity (IgG1, IgG2a) showed no significant difference between the two adjuvants [1].
| Evidence Dimension | Cellular immune response (IFN-γ producing cells in spleen) |
|---|---|
| Target Compound Data | Weak augmentation of IFN-γ response (ISA51VG group) |
| Comparator Or Baseline | Stronger augmentation of IFN-γ response (NH2 group, sorbitan monooleate-based) |
| Quantified Difference | Qualitatively stronger; no significant difference in humoral immunity |
| Conditions | BALB/c mice, SART3-109 peptide antigen, 5 weekly immunizations, ELISPOT assay 1 day post-last immunization |
Why This Matters
For research applications requiring strong cellular (Th1) responses, such as cancer vaccines, the choice of emulsifier directly impacts critical immunological outcomes, making Arlacel A less optimal than sorbitan monooleate for this specific purpose.
- [1] Yamada, A. et al. (2010) Evaluation of a new oil adjuvant for use in peptide‐based cancer vaccination. Cancer Sci, 101: 2110-2114. View Source
